Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate
Overview
Description
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is an organic compound with the molecular formula C12H13BrF2O2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromomethyl substituent, and two fluorine atoms on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate typically involves the bromination of a suitable precursor, such as tert-butyl 3,5-difluorobenzoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Formation of tert-butyl 3,5-difluorotoluene.
Oxidation: Formation of tert-butyl 3,5-difluorobenzoic acid or tert-butyl 3,5-difluorobenzaldehyde.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)benzoate: Lacks the fluorine atoms, resulting in different reactivity and stability.
Tert-butyl 4-(chloromethyl)-3,5-difluorobenzoate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity patterns.
Tert-butyl 4-(bromomethyl)-2,6-difluorobenzoate: Positional isomer with fluorine atoms at different positions on the benzene ring.
Uniqueness
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is unique due to the specific positioning of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O2/c1-12(2,3)17-11(16)7-4-9(14)8(6-13)10(15)5-7/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWKQQZYBKNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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